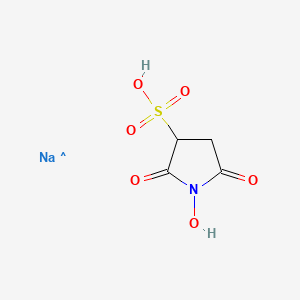

sodium N-hydroxysulfosuccinimide

Cat. No. B8679857

M. Wt: 218.14 g/mol

InChI Key: UHWMKUMDYANCKA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07368565B2

Procedure details

L-DM1-TPA (6, 2 mg 0.002 mmol) was dissolved in dimethylacetamide (0.25 mL), to which N-hydroxysulfosuccinimide sodium salt (1.0 mg, 0.0046 mmol) and dicyclohexylcarbodiimide (1.0 mg, 0.0048 mmol) were added. After 3 hours, 0.5 mL of diisopropyl alcohol was added and the resulting precipitate was removed by filtration. HPLC analysis (Vydac C-18 column, 10×250 C18 column, 30° C., flow rate 4.75 mL/min, 50 mM triethylammonium formate pH 3.8 buffer with a linear methanol gradient (30% to 90% over 30 minutes) of the filtrate showed two major peaks, one for unreacted L-DM1-TPA at 22 min and one for L-DM1-TPA sulfosuccinimidyl ester at 19 min. The compound eluting at 19 min was isolated and analyzed by mass spectrometry showing that it had the expected peak consistent with the disodiated molecular ion (M++2Na) of 3a, m/e 1091.4. Further fragmentation of the 1091.4 ion gave predictable daughter ions, m/e 1073.4 (M++2Na—H2O), 874.4 (M++2Na-sodiated N-hydroxysulfosuccinimide).

[Compound]

Name

diisopropyl alcohol

Quantity

0.5 mL

Type

reactant

Reaction Step One

[Compound]

Name

3a

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[Na].[OH:2][N:3]1[C:7](=[O:8])[CH2:6][CH:5]([S:9]([OH:12])(=[O:11])=[O:10])[C:4]1=[O:13].C1(N=C=NC2CCCCC2)CCCCC1>CC(N(C)C)=O>[OH:2][N:3]1[C:7](=[O:8])[CH2:6][CH:5]([S:9]([OH:12])(=[O:10])=[O:11])[C:4]1=[O:13] |f:0.1,^1:0|

|

Inputs

Step One

[Compound]

|

Name

|

diisopropyl alcohol

|

|

Quantity

|

0.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

3a

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

1 mg

|

|

Type

|

reactant

|

|

Smiles

|

[Na].ON1C(C(CC1=O)S(=O)(=O)O)=O

|

|

Name

|

|

|

Quantity

|

1 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)N=C=NC1CCCCC1

|

|

Name

|

|

|

Quantity

|

0.25 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)N(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting precipitate was removed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Vydac C-18 column, 10×250 C18 column, 30° C., flow rate 4.75 mL/min, 50 mM triethylammonium formate pH 3.8

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

buffer with a linear methanol gradient (30% to 90% over 30 minutes) of the filtrate

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 22 min

|

|

Duration

|

22 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

one for L-DM1-TPA sulfosuccinimidyl ester at 19 min

|

|

Duration

|

19 min

|

WASH

|

Type

|

WASH

|

|

Details

|

The compound eluting at 19 min

|

|

Duration

|

19 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was isolated

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ON1C(C(CC1=O)S(=O)(=O)O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |